molecular formula C15H14N2 B11880684 3,7-Dimethyl-2-phenylimidazo[1,2-a]pyridine CAS No. 64270-43-5

3,7-Dimethyl-2-phenylimidazo[1,2-a]pyridine

Cat. No.: B11880684
CAS No.: 64270-43-5
M. Wt: 222.28 g/mol
InChI Key: LFVHTGPWNZYZLJ-UHFFFAOYSA-N
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Description

3,7-Dimethyl-2-phenylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a fused bicyclic system with a phenyl group at the 2-position and methyl groups at the 3- and 7-positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dimethyl-2-phenylimidazo[1,2-a]pyridine can be achieved through various methods. One common approach involves the cyclization of 2-aminopyridine derivatives with appropriate acetophenones and dimedone in the presence of a catalyst. For instance, molecular iodine has been used as an environmentally benign catalyst to facilitate this reaction under aerobic conditions, yielding high product efficiency .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also emphasized to enhance sustainability and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

3,7-Dimethyl-2-phenylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and methyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3,7-Dimethyl-2-phenylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,7-Dimethyl-2-phenylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes involved in the biosynthesis of nucleic acids, thereby exerting its antimicrobial and anticancer effects. The compound may also interact with cellular receptors, leading to the modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylimidazo[1,2-a]pyridine
  • 7-Methyl-2-phenylimidazo[1,2-a]pyridine
  • 2-(2-Naphthyl)imidazo[1,2-a]pyridine

Uniqueness

3,7-Dimethyl-2-phenylimidazo[1,2-a]pyridine is unique due to the presence of methyl groups at both the 3- and 7-positions, which can influence its chemical reactivity and biological activity. This structural modification may enhance its potency and selectivity compared to other imidazo[1,2-a]pyridine derivatives .

Properties

CAS No.

64270-43-5

Molecular Formula

C15H14N2

Molecular Weight

222.28 g/mol

IUPAC Name

3,7-dimethyl-2-phenylimidazo[1,2-a]pyridine

InChI

InChI=1S/C15H14N2/c1-11-8-9-17-12(2)15(16-14(17)10-11)13-6-4-3-5-7-13/h3-10H,1-2H3

InChI Key

LFVHTGPWNZYZLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)C)C3=CC=CC=C3

Origin of Product

United States

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